1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
Description
Molecular Formula: C₉H₇F₃N₂O·HCl
Structural Features:
- A 1,3-benzoxazole core (a fused benzene and oxazole ring) linked to a 2,2,2-trifluoroethylamine group via a single bond.
- The hydrochloride salt enhances solubility and stability for pharmaceutical applications .
Physicochemical Properties: - Molecular Weight: 216.05 g/mol (free base); 252.55 g/mol (hydrochloride salt).
- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 141.5–152.4 Ų, critical for chromatographic and mass spectrometric analysis . Synthesis: While direct synthesis data is unavailable, analogous benzoxazole derivatives (e.g., ) suggest condensation of o-aminophenol derivatives with trifluoroacetic acid under reflux, followed by HCl salt formation .
Properties
CAS No. |
2225142-08-3 |
|---|---|
Molecular Formula |
C9H8ClF3N2O |
Molecular Weight |
252.62 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H7F3N2O.ClH/c10-9(11,12)7(13)8-14-5-3-1-2-4-6(5)15-8;/h1-4,7H,13H2;1H |
InChI Key |
ABNRUEVANXWNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the use of 2-aminophenol as a precursor. The process includes several steps:
Formation of Benzoxazole Core: The initial step involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole core.
Introduction of Trifluoroethanamine Group: The trifluoroethanamine group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ advanced catalytic systems and optimized reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoroethanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid derivatives, appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with various functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally related compounds highlights key differences in aromatic systems, substituents, and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Aromatic System Influence: The target compound’s benzoxazole core (O-containing heterocycle) differs from benzothiazole (S-containing, ) and pyridine (N-containing, ). Phenyl derivatives () lack heterocyclic nitrogen/oxygen, reducing polarity and metabolic stability compared to benzoxazole analogs.
Substituent Effects: Trifluoroethylamine (TFEA) in the target compound increases lipophilicity (logP ~1.8) compared to non-fluorinated ethylamine analogs (e.g., ). Fluorination improves metabolic stability and bioavailability . Electron-withdrawing groups (e.g., 5-CF₃ in ) on aromatic rings modulate electronic properties, affecting reactivity and binding affinity.
Salt Form and Solubility :
- All compared compounds are hydrochloride salts, enhancing aqueous solubility. The target compound’s CCS (143.5 Ų) suggests moderate polarity, aligning with benzoxazole’s balance between lipophilicity and hydrophilicity .
Biological Activity: While direct data for the target compound is lacking, benzoxazole derivatives () exhibit antibacterial and antioxidant activities. The TFEA group may enhance blood-brain barrier penetration compared to non-fluorinated analogs . Benzothiazole analogs () are explored in anticancer research due to sulfur’s role in redox interactions .
Biological Activity
1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H7ClF3N
- Molecular Weight : 227.6 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound features a trifluoroethylamine moiety, which is known to enhance the lipophilicity and bioavailability of drugs. The benzoxazole ring contributes to its pharmacological profile by providing aromatic stability and potential interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that derivatives of benzoxazole exhibit significant antimicrobial activity. A study focusing on similar benzoxazole compounds demonstrated their effectiveness as quorum sensing inhibitors (QSIs), which can disrupt bacterial communication and virulence factors in pathogens such as Pseudomonas aeruginosa .
| Compound | Activity | Target |
|---|---|---|
| 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine | QS inhibition | Pseudomonas aeruginosa |
| 5-chloro-1,3-benzoxazol-2(3H)-one | QS inhibition | Pseudomonas aeruginosa |
| 6-methyl-1,3-benzoxazol-2(3H)-one | QS inhibition | Pseudomonas aeruginosa |
The ability of these compounds to inhibit the production of virulence factors suggests they may serve as a basis for developing new antimicrobial therapies.
Preliminary studies suggest that compounds like 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine may interact with specific enzymes or receptors due to their structural characteristics. Molecular docking studies could elucidate their binding affinities to various biological targets .
Study 1: Quorum Sensing Inhibition
In vitro assays demonstrated that certain benzoxazole derivatives effectively reduced biofilm formation and elastase production in Pseudomonas aeruginosa. The study highlighted that these compounds could potentially be used in combination with conventional antibiotics to enhance treatment efficacy against resistant strains .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of specific enzymes involved in metabolic pathways relevant to cancer progression. The benzoxazole moiety was found to exhibit competitive inhibition against target enzymes, suggesting a potential role in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
